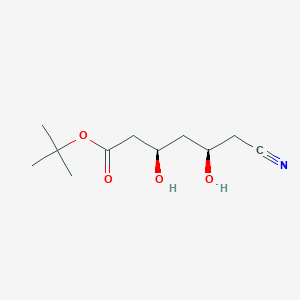

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Overview

Description

Synthesis Analysis

Biosynthesis utilizing carbonyl reductase from Rhodosporidium toruloides has shown remarkable efficiency and enantioselectivity for producing the key intermediate, (3R,5S)-CDHH, under both mono and biphasic media conditions, demonstrating yields and enantiomeric excess (ee) greater than 98% (Liu et al., 2018). Directed evolution of this carbonyl reductase further enhanced its activity, offering a robust method for the stereoselective synthesis of this intermediate (Liu et al., 2017).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of "(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester" were not directly identified, the detailed structural elucidation of related compounds and intermediates plays a critical role in understanding the stereochemistry and reactivity of this compound. Techniques such as X-ray crystallography and DFT analyses have been applied to similar molecules, providing insights into their configuration and conformation (Çolak et al., 2021).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including asymmetric reduction and enzymatic transformations, to produce stereochemically pure intermediates essential for statin synthesis. These reactions are highly dependent on the specific catalysts and conditions applied, demonstrating the compound's versatility in synthetic organic chemistry (Yu et al., 2019).

Physical Properties Analysis

The physical properties of "(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester" such as solubility, melting point, and specific rotation are crucial for its handling and application in further synthetic steps. While specific data on these properties were not found in the provided research, they are typically characterized using standard analytical techniques in the context of organic synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of "(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester," are essential for its role as an intermediate in drug synthesis. Studies have shown that modifications at the cyano and hydroxy groups can significantly influence the compound's reactivity and the stereochemical outcome of the synthesis (Qiu et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTYMGFSEOSJKM-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester | |

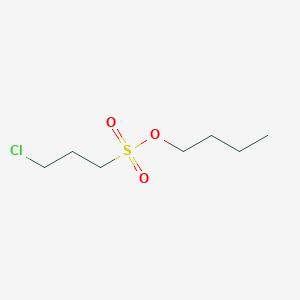

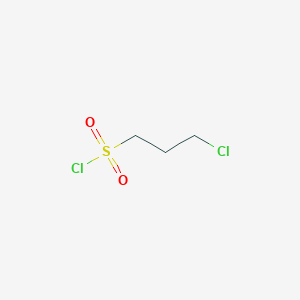

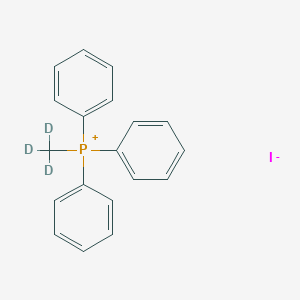

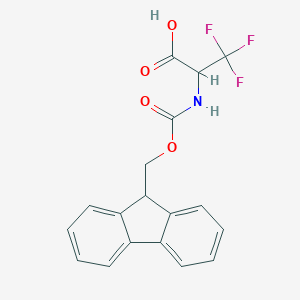

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)